3,5-Bis(trifluoromethyl)mandelic acid

Description

Significance of α-Hydroxycarboxylic Acids in Organic Synthesis and Pharmaceutical Chemistry

Alpha-hydroxycarboxylic acids (AHAs) are a class of organic compounds characterized by a hydroxyl group attached to the carbon atom adjacent to the carboxyl group. wikipedia.org This unique structural arrangement makes them valuable precursors and intermediates in a wide range of chemical processes. wikipedia.orgresearchgate.net In organic synthesis, AHAs like glycolic acid, lactic acid, and mandelic acid are used to prepare other important molecules, such as aldehydes, through oxidative cleavage reactions. wikipedia.org They are also key monomers for the creation of biodegradable polymers; for instance, polylactic acid (PLA), derived from lactic acid, is used in medical implants and drug delivery systems. wikipedia.orgtaylorandfrancis.com

In pharmaceutical chemistry, the dual functionality of AHAs (a hydroxyl and a carboxyl group) allows for easy chemical modification, making them versatile chiral building blocks for the synthesis of complex, enantiomerically pure drugs. nih.gov The presence of an undesirable enantiomer in a drug can lead to reduced efficacy or adverse side effects, highlighting the need for efficient methods to produce single-enantiomer compounds. nih.gov Many bioactive molecules and natural products incorporate the α-hydroxycarboxylic acid moiety, and they are crucial intermediates in the synthesis of antibiotics, anti-inflammatory drugs, and anticancer agents. researchgate.netmdpi.com

Importance of Fluorinated Organic Compounds in Drug Discovery and Materials Science

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. tandfonline.com The trifluoromethyl (CF3) group, in particular, is a common feature in modern pharmaceuticals due to its high lipophilicity and strong electron-withdrawing nature. nih.govnih.gov Fluorination can enhance a drug's metabolic stability by blocking sites on the molecule that are susceptible to enzymatic degradation, as the carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond. nih.govnih.govacs.org This increased stability can prolong the therapeutic effect of a drug. nih.gov

Furthermore, the strategic placement of fluorine or CF3 groups can improve a drug's binding affinity to its target protein and increase its ability to permeate cell membranes. tandfonline.com These modifications can lead to greater potency and bioavailability. nih.gov It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals on the market are fluorinated compounds. nih.govnih.gov In materials science, fluoropolymers are valued for their high resistance to heat and chemicals, as well as their low-friction properties. researchgate.net

Overview of Chiral Mandelic Acid Analogues in Asymmetric Processes

Mandelic acid and its derivatives are prominent chiral molecules used extensively in asymmetric synthesis. researchgate.netnih.govnih.gov Their rigid structure and multiple functional groups provide excellent characteristics for chiral recognition, making them useful as model compounds in the development of separation techniques. mdpi.comnih.gov One of their primary applications is as chiral resolving agents. mdpi.com Through a process called diastereomeric resolution, a racemic mixture of an acid (or base) is reacted with a single enantiomer of a chiral base (or acid), such as a mandelic acid analogue. libretexts.org This reaction creates a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by methods such as crystallization. libretexts.org

Chiral mandelic acid analogues are used to resolve a variety of compounds, including amines and alcohols. libretexts.org They can also be employed as chiral derivatizing agents, which react with enantiomers to form diastereomers that can be distinguished using NMR spectroscopy. mdpi.com Furthermore, these enantiomerically pure acids serve as valuable chiral building blocks, or "synthons," which can be incorporated into the synthesis of more complex chiral molecules, including pharmaceuticals. nih.govresearchgate.net

Contemporary Research Landscape of 3,5-Bis(trifluoromethyl)mandelic Acid and Related Structures

The 3,5-bis(trifluoromethyl)phenyl moiety is a key structural feature in a number of modern therapeutic agents, including substance P (neurokinin-1) receptor antagonists used to treat emesis and other disorders. google.comgoogle.com Research has focused on efficient synthetic routes to compounds containing this group. For example, processes have been developed for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid and 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one, both of which are important intermediates. google.comgoogle.com

The trifluoromethyl groups are known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov Consequently, there is significant interest in synthesizing and evaluating novel compounds incorporating the 3,5-bis(trifluoromethyl)phenyl group for various biological activities. Studies have explored derivatives for use as potent inhibitors of drug-resistant bacteria, demonstrating the ongoing search for new applications for these structures. nih.govmdpi.com Research into the solid-state structure and conformational preferences of related molecules, such as 3,5-bistrifluoromethylhydrocinnamic acid, provides deeper insight into how the bulky, electron-withdrawing CF3 groups influence molecular interactions and crystal packing. mdpi.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O3/c11-9(12,13)5-1-4(7(17)8(18)19)2-6(3-5)10(14,15)16/h1-3,7,17H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVACZNUZAKRYHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373507 | |

| Record name | 2-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228107-82-2 | |

| Record name | 2-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 228107-82-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of 3,5 Bis Trifluoromethyl Mandelic Acid

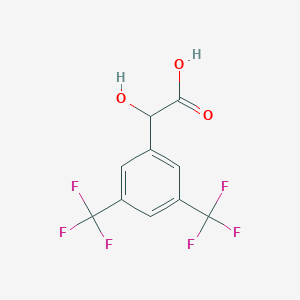

The distinct physicochemical properties of 3,5-Bis(trifluoromethyl)mandelic acid are primarily dictated by its aromatic ring heavily substituted with two strongly electron-withdrawing trifluoromethyl groups and the α-hydroxycarboxylic acid moiety.

Table 1:

| Property | Value |

|---|---|

| IUPAC Name | 2-hydroxy-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid |

| CAS Number | 228107-82-2 |

| Molecular Formula | C₁₀H₆F₆O₃ |

| Molecular Weight | 288.15 g/mol oakwoodchemical.com |

| Appearance | Solid |

| Melting Point | Data not widely available; related compound 3,5-Bis(trifluoromethyl)benzoic acid melts at 142-143 °C. sigmaaldrich.com |

| pKa | Expected to be a strong acid due to the inductive effect of two CF₃ groups. |

| Solubility | Expected to be soluble in polar organic solvents. |

Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are characterized by signals corresponding to the aromatic protons and carbons, the α-hydroxy proton and carbon, and the carboxyl proton. The fluorine atoms cause characteristic splitting patterns in the ¹³C NMR spectrum for the carbons of the trifluoromethyl groups and the aromatic ring.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxyl group, and strong C-F stretching bands associated with the trifluoromethyl groups.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Elucidation of Chiral Recognition Mechanisms and Enantiodiscrimination

Intermolecular Interactions Governing Chiral Recognition

The enantiodiscrimination capabilities of 3,5-bis(trifluoromethyl)mandelic acid are rooted in the formation of transient diastereomeric complexes with chiral analytes. The stability and geometry of these complexes are dictated by a combination of intermolecular forces, which differ for each enantiomer of the analyte, leading to observable differences in their spectroscopic properties. The three-point interaction model is a foundational concept for understanding this process, requiring at least three points of interaction between the chiral selector and the analyte to achieve effective recognition. mdpi.com

Role of Hydrogen Bonding in Diastereomeric Complex Formation

Hydrogen bonding is a primary and powerful force in the formation of diastereomeric complexes between this compound and chiral analytes. The carboxylic acid and hydroxyl groups of the mandelic acid derivative serve as excellent hydrogen bond donors and acceptors. When interacting with a chiral analyte, such as an amine or an alcohol, multiple hydrogen bonds can form. For instance, the carboxylic acid of the CSA can form a strong hydrogen bond with a basic nitrogen atom of an amine analyte, while the hydroxyl group of the CSA can interact with a hydrogen bond acceptor on the analyte.

π-Stacking and Fluorine-Mediated Interactions

The aromatic ring of this compound provides a platform for π-stacking interactions with aromatic or other π-rich moieties on the analyte. The electron-withdrawing nature of the two trifluoromethyl groups significantly influences the electronic properties of the phenyl ring, enhancing its ability to act as a π-acceptor in π-π interactions. These interactions contribute to the stability and conformational rigidity of the transient diastereomeric complex.

Furthermore, the fluorine atoms of the trifluoromethyl groups can participate in various non-covalent interactions. These can include dipole-dipole interactions and the formation of weak hydrogen bonds with suitable donors on the analyte (C-H···F-C). The 3,5-bis(trifluoromethyl)phenyl motif is recognized for its role in creating effective hydrogen-bonding catalysts, highlighting the importance of these substituents in modulating intermolecular forces. rsc.org The combination of hydrogen bonding, π-stacking, and fluorine-mediated interactions creates a specific and differentiated chiral environment for each enantiomer of the analyte, which is the basis for enantiodiscrimination.

Applications as Chiral Solvating Agents (CSAs) in NMR Spectroscopy

NMR spectroscopy, in conjunction with chiral solvating agents like this compound, is a powerful tool for the analysis of enantiomeric mixtures. acs.org The formation of diastereomeric complexes in solution leads to distinct NMR signals for each enantiomer, allowing for their quantification and, in some cases, the assignment of their absolute configuration. acs.orgresearchgate.net

¹H NMR Enantiodiscrimination Studies

In the presence of an enantiomerically pure chiral solvating agent, the two enantiomers of a chiral analyte are converted into two diastereomeric solvates. These diastereomeric complexes have different spatial arrangements, and consequently, the protons of the analyte in each complex experience a different magnetic environment. This results in separate, chemically shifted signals in the ¹H NMR spectrum for the corresponding protons of each enantiomer.

The magnitude of the chemical shift difference (Δδ), also known as chemical shift non-equivalence, is a measure of the enantiodiscrimination efficiency. A larger Δδ allows for more accurate integration of the signals and thus a more reliable determination of the enantiomeric ratio. The structural characteristics of this compound, combining a mandelic acid framework with an aryloxy moiety, make it a promising CSA for amines. arkat-usa.org For example, analogues of mandelic acid have been successfully used to determine the enantiomeric excess of the drug Mexiletine. arkat-usa.org

Table 1: Illustrative ¹H NMR Enantiodiscrimination Data using Mandelic Acid Analogues

| Analyte | Chiral Solvating Agent (CSA) | Solvent | Analyte Proton | Δδ (ppm) for Enantiomers |

| (R,S)-Mexiletine | (S)-2-Chloro-4-methylphenoxyacetic acid | C₆D₆ | CH₃ | 0.04 |

| (R,S)-Mexiletine | (S)-2-Chloro-4-methylphenoxyacetic acid | C₆D₆ | CH | 0.08 |

| (R,S)-Mexiletine | (S)-2-(4-chlorophenoxy)propanoic acid | CDCl₃ | CH₃ | 0.02 |

This table is illustrative of the types of data obtained in ¹H NMR enantiodiscrimination studies with mandelic acid derivatives. Specific data for this compound was not available in the search results.

Mechanistic Basis of Chemical Shift Non-equivalence in Chiral Analyte Systems

The chemical shift of a given proton is determined by the local magnetic field it experiences, which is a sum of the external magnetic field and the induced magnetic fields from surrounding electrons. In the diastereomeric complexes formed between the CSA and the analyte enantiomers, the spatial proximity and orientation of the analyte's protons relative to the functional groups of the CSA are different.

Specifically, the aromatic ring of the this compound generates a significant magnetic anisotropy effect. Protons of the analyte that are positioned over the face of the phenyl ring in one diastereomer will be shielded and appear at a higher field (lower ppm) in the NMR spectrum. In the other diastereomer, the same protons may be located closer to the plane of the ring (a deshielding region) or further away, resulting in a different chemical shift. The strong electron-withdrawing trifluoromethyl groups further modify the anisotropic cone of the aromatic ring, potentially enhancing the chemical shift differences. The interplay of these anisotropic effects with the conformational constraints imposed by hydrogen bonding and other intermolecular interactions is the fundamental reason for the observed chemical shift non-equivalence.

Determination of Enantiomeric Excess (ee) and Absolute Configuration

Once resolved signals for the two enantiomers are obtained in the NMR spectrum, the enantiomeric excess (ee) can be readily calculated. By integrating the area under the corresponding peaks for each enantiomer (let's call them A_R and A_S for the R and S enantiomers, respectively), the enantiomeric excess can be determined using the formula:

ee (%) = |(A_R - A_S) / (A_R + A_S)| * 100

This method is often rapid and does not require physical separation of the enantiomers. arkat-usa.org

Determining the absolute configuration of an analyte using a CSA is more complex and often relies on the formulation of empirical models based on consistent observations across a range of similar compounds. By systematically studying the interaction of the CSA with a series of analytes of known absolute configuration, a correlation can be established. For example, it might be consistently observed that the R-enantiomer's signal is shifted upfield relative to the S-enantiomer's signal when using the R-enantiomer of the CSA. Such empirical models, once validated, can then be used to assign the absolute configuration of new, unknown analytes. missouri.edu

Chiral Discrimination in Separation Science

The ability to distinguish between enantiomers is a critical function in analytical chemistry, with significant implications for the pharmaceutical and chemical industries. This compound and its derivatives contribute to this field, primarily through their application in chromatographic and electrophoretic techniques.

Chromatographic Enantioseparation using Chiral Stationary Phases

The fundamental principle of chromatographic enantioseparation lies in the differential interaction between the enantiomers of an analyte and a chiral stationary phase (CSP). This results in different retention times, allowing for their separation. The interactions are often governed by the three-point interaction model, which posits that for effective chiral recognition, there must be at least three points of interaction between the chiral selector and one of the enantiomers.

While mandelic acid and its various derivatives are frequently used as model compounds to study the chiral recognition mechanisms of different CSPs in both GC and HPLC, specific studies detailing the use of This compound directly as a chiral stationary phase are not extensively documented in the reviewed literature. mdpi.com Typically, for GC analysis, mandelic acids require derivatization due to their high boiling points and polarity. mdpi.com

In HPLC, derivatives of mandelic acid have been separated on various CSPs, such as those based on cellulose (B213188) tris(3,5-dichlorophenylcarbamate). mdpi.com However, the direct application or detailed performance data of a CSP derived from this compound is not prominently featured.

The focus in the literature is more often on the separation of racemic mandelic acid derivatives on established chiral columns. For instance, studies have explored the separation of various halogenated mandelic acids. nih.gov

The structure of the chiral selector is paramount in determining its enantioselectivity. The presence of the two trifluoromethyl (CF₃) groups on the phenyl ring of this compound is significant. These electron-withdrawing groups can influence the electronic and steric environment of the molecule, which in turn affects its potential for chiral interactions.

The inclusion of trifluoromethyl groups in a phenyl ring, as seen in the 4-bromo-3,5-bis(trifluoromethyl)phenyl fragment of some thiourea-based catalysts, has been noted to enhance catalytic performance. acs.org This improvement can be attributed to the increased acidity of nearby N-H groups and the potential for more efficient π-π or halogen-π interactions. acs.org This principle suggests that a CSP incorporating the 3,5-bis(trifluoromethyl)phenyl moiety could exhibit unique selectivity due to these electronic effects. The CF₃ groups can participate in dipole-dipole interactions and potentially alter the inclusion complex formation when used with cyclodextrin-based selectors.

Systematic studies on various substituted mandelic acids have shown that the position and nature of the substituents on the aromatic ring significantly impact chiral selectivity. libretexts.org For example, para-substituted derivatives often show high selectivity due to strong inclusion in the cavity of cyclodextrin-based CSPs. libretexts.org While direct data for the 3,5-bis(trifluoromethyl) derivative is scarce, these general principles of structure-selectivity relationships are well-established.

Capillary Electrophoresis (CE) for Enantiomeric Resolution

Capillary electrophoresis is a powerful technique for chiral separations, offering high efficiency and requiring only small amounts of sample. mdpi.comuta.edu The separation in CE is achieved by adding a chiral selector to the background electrolyte. uta.edu

Common chiral selectors in CE include cyclodextrins, chiral crown ethers, and certain proteins. mdpi.com While mandelic acid itself can be separated using CE, and derivatives of phenylglycine with a 3,5-dinitrobenzoyl group have been used as chiral selectors, the specific use of This compound as a chiral selector in CE is not well-documented in the available literature. nih.gov The principles of CE suggest that as a chiral acid, it could potentially be used as a selector, where its anionic form would interact differentially with the enantiomers of a cationic analyte. The effectiveness of such a separation would depend on the stability of the transient diastereomeric complexes formed in the capillary.

Role in Organocatalysis and Cooperative Catalysis

Hydrogen-Bonding Organocatalysis mediated by 3,5-Bis(trifluoromethyl)phenyl Motif

Organocatalysts bearing the 3,5-bis(trifluoromethyl)phenyl motif are particularly effective in hydrogen-bonding catalysis. rsc.orgrsc.org In this mode of action, the catalyst forms non-covalent hydrogen bonds with a substrate molecule. wikipedia.orgacs.org This interaction activates the substrate, making it more susceptible to a chemical reaction, and can help to stabilize the transition state, thereby lowering the activation energy of the reaction. researchgate.net

The 3,5-bis(trifluoromethyl)phenyl motif has been widely incorporated into the structure of thiourea (B124793) and urea-based organocatalysts. rsc.orgrsc.org These catalysts have emerged as a privileged class due to their ability to act as highly effective dual hydrogen-bond donors. researchgate.netnih.gov The catalyst developed by Schreiner and coworkers, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, is a prominent example and is often referred to as Schreiner's thiourea. rsc.orgwikipedia.org The rigid structure of these catalysts, combined with the specific placement of the hydrogen-bond donating N-H groups, creates a well-defined binding pocket for substrates. wikipedia.org

The primary mechanism by which these thiourea and urea (B33335) catalysts operate is through the formation of a dual hydrogen bond with the substrate. rsc.orgresearchgate.net The two N-H groups on the (thio)urea moiety act in concert to bind to an electronegative atom on the substrate, such as an oxygen or nitrogen atom. wikipedia.orgresearchgate.net This "clamp-like" binding effectively polarizes the substrate, enhancing its electrophilicity and preparing it for nucleophilic attack. wikipedia.org This dual hydrogen-bonding interaction is also crucial for stabilizing the developing negative charge in the transition state of the reaction, which is a key factor in their catalytic power. rsc.orgrsc.org In some cases, these catalysts can exhibit bifunctionality, acting as both a hydrogen-bond donor and a Brønsted base to activate different components of a reaction. acs.org

The presence of two trifluoromethyl (-CF3) groups on the phenyl rings is critical to the efficacy of these catalysts. nih.gov The trifluoromethyl group is a potent electron-withdrawing group, a property that significantly increases the acidity of the N-H protons of the thiourea or urea moiety. wikipedia.orgconsensus.app This enhanced acidity leads to stronger hydrogen bonds with the substrate, resulting in more effective activation and higher catalytic activity. mdpi.comnih.gov The strategic placement of these groups at the 3 and 5 positions of the phenyl ring maximizes their electron-withdrawing effect without introducing significant steric hindrance near the active site. wikipedia.org The increased acidity of the catalyst can be observed through spectroscopic methods, such as 31P-NMR signal shifts of a probe molecule upon hydrogen bonding. nih.gov

Applications in Asymmetric Transformations

A major application of chiral organocatalysts incorporating the 3,5-bis(trifluoromethyl)phenyl motif is in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. By creating a chiral environment around the substrate, these catalysts can direct the approach of a reactant from a specific face, leading to high levels of enantioselectivity. mdpi.comnih.gov

Bifunctional thiourea catalysts bearing the 3,5-bis(trifluoromethyl)phenyl group have been successfully employed in asymmetric Michael additions. nih.govrsc.orgnih.gov In these reactions, a nucleophile adds to an α,β-unsaturated carbonyl compound. The thiourea part of the catalyst activates the Michael acceptor through hydrogen bonding, while a basic moiety on the catalyst, often an amine, activates the Michael donor. mdpi.comresearchgate.net This dual activation strategy has proven to be highly effective, affording products with excellent yields and high enantioselectivities. rsc.orgresearchgate.net

Table 1: Examples of Asymmetric Michael Additions Catalyzed by Thioureas with the 3,5-Bis(trifluoromethyl)phenyl Motif

| Catalyst Type | Michael Acceptor | Michael Donor | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|---|---|

| Camphor-derived thiourea nih.gov | trans-β-nitrostyrene | Dimethyl malonate | - | 20-60% | - |

| d-Glucose-based thiourea rsc.org | trans-β-nitrostyrenes | Cyclohexanone (B45756) | up to >99:1 | up to >95% | up to >99% |

| Bifunctional thiourea nih.gov | 2-furanones | Nitroalkanes | up to >20:1 | up to >99% | up to 99% |

This table is for illustrative purposes and specific values can vary based on reaction conditions and substrate scope.

The Friedel-Crafts alkylation, a fundamental carbon-carbon bond-forming reaction, has also been a target for asymmetric organocatalysis using catalysts with the 3,5-bis(trifluoromethyl)phenyl group. researchgate.net In these reactions, an aromatic ring is alkylated. The thiourea or urea catalyst activates the electrophile through hydrogen bonding, facilitating its attack by the nucleophilic aromatic ring. researchgate.net Chiral phosphoric acids (CPAs) with bulky substituents, sometimes including related motifs, have also been shown to be highly effective for the aza-Friedel-Crafts reaction of indoles with ketimines, constructing challenging quaternary carbon centers with high enantioselectivity. acs.org

Table 2: Examples of Asymmetric Friedel-Crafts Alkylations

| Catalyst Type | Electrophile | Nucleophile | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|---|

| Thiourea-based catalysts researchgate.net | Various electrophiles | Arenes and heteroarenes | - | - |

| Cinchona-alkaloid-urea researchgate.net | Nitro olefins | C-Succinimidyl esters | Good to excellent | - |

| BINOL-derived chiral phosphoric acid (CPA) acs.org | Ketimines | Indoles | up to 99% | up to 99% |

This table is for illustrative purposes. Data for specific thiourea-catalyzed asymmetric Friedel-Crafts reactions with the 3,5-bis(trifluoromethyl)phenyl motif can vary widely based on the specific catalyst and substrates.

Epoxide Opening Reactions

The 3,5-bis(trifluoromethyl)phenyl motif is instrumental in the design of catalysts for the kinetic resolution of epoxides. While direct catalysis by 3,5-bis(trifluoromethyl)mandelic acid is not extensively documented, the efficacy of related structures is noteworthy. For instance, a chiral macrocyclic organocatalyst featuring a 3,5-bis(trifluoromethyl)phenylethynyl group has been successfully employed in the kinetic resolution of disubstituted epoxides with carbon dioxide, yielding cyclic carbonates with high enantioselectivity. acs.org The X-ray crystal structure of this catalyst confirmed a well-defined chiral cavity capable of activating epoxides through multiple hydrogen-bonding interactions. acs.org

This principle of hydrogen-bond-mediated activation is central to the asymmetric ring-opening of epoxides. Chiral phosphoric acids (CPAs), particularly those bearing bulky and electron-withdrawing substituents at the 3,3'-positions of the BINOL backbone, are effective catalysts for such transformations. The 3,5-bis(trifluoromethyl)phenyl group is a favored substituent in these catalyst systems, enhancing their acidity and steric influence. sigmaaldrich.com These catalysts can facilitate the hydrolytic parallel kinetic resolution of racemic epoxides and activated alcohols. nih.gov A proposed mechanism involves the activation of the epoxide by the chiral Brønsted acid, which facilitates a nucleophilic attack. Given that this compound possesses both a chiral center and a highly acidic proton, it represents a plausible, simple organocatalyst for similar epoxide opening reactions, operating through a hydrogen-bonding mechanism to activate the epoxide and stabilize the transition state.

Stereoselective Acyl Transfer Reactions

The kinetic resolution of racemic alcohols through stereoselective acylation is a powerful method for accessing enantiomerically pure alcohols and esters. Chiral Brønsted acids, especially phosphoric acids, have emerged as highly effective catalysts for these transformations. nih.govthieme-connect.comresearchgate.netrsc.org The design of these catalysts often incorporates the 3,5-bis(trifluoromethyl)phenyl moiety to enhance their catalytic activity and selectivity.

For example, chiral phosphoric acids derived from BINOL and substituted with 3,5-bis(trifluoromethyl)phenyl groups are exceptionally effective in the kinetic resolution of a wide range of secondary alcohols via acylation. sigmaaldrich.comnih.gov The high acidity of the phosphate (B84403) proton, amplified by the electron-withdrawing trifluoromethyl groups, allows for the activation of the acylating agent. Simultaneously, the chiral scaffold of the catalyst differentiates between the two enantiomers of the alcohol, leading to a significant rate difference in their acylation.

Although direct catalytic use of this compound in this context is not prominently reported, its inherent chirality and Brønsted acidity make it a potential candidate for such reactions. The fundamental principles of Brønsted acid-catalyzed acyl transfer suggest that the carboxylic acid moiety could activate an anhydride (B1165640) or other acylating agent, while the chiral backbone influences the stereochemical outcome of the reaction with a racemic alcohol.

Cooperative and Multicatalysis Systems

The structure of this compound, containing both a Brønsted acidic site (the carboxylic acid) and a Lewis basic site (the hydroxyl group), is ideally suited for cooperative catalysis. This dual functionality allows the molecule to potentially activate both the electrophile and the nucleophile in a reaction, leading to enhanced reaction rates and selectivities.

The concept of synergistic activation through hydrogen bonding is well-established in organocatalysis. rsc.org Bifunctional catalysts, such as thioureas bearing a basic moiety, can activate both components of a reaction. mdpi.com The 3,5-bis(trifluoromethyl)phenyl group is a privileged motif in these catalysts, enhancing their hydrogen-bonding donor capacity. researchgate.netrsc.org

A strong precedent for the cooperative role of mandelic acid itself has been demonstrated. In the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, (R)-mandelic acid has been used as a chiral co-catalyst alongside a secondary bicyclic amine. researchgate.net In the proposed catalytic cycle, the amine forms an enamine with the ketone (nucleophile), while the mandelic acid activates the nitrostyrene (B7858105) (electrophile) via hydrogen bonding. This dual activation lowers the energy of the transition state and controls the stereochemical outcome. The use of this compound in such a system would be expected to enhance the Brønsted acidity, potentially leading to a more active catalytic system.

The self-assembly of catalyst molecules into ordered supramolecular structures can have a profound impact on catalytic activity and selectivity. These assemblies can create well-defined reaction pockets, similar to enzymes, and their formation and disassembly can be a key part of the catalytic cycle. Hydrogen bonding is a primary driving force for such self-assembly processes. nih.gov

Research on poly(mandelic acid) has shown its capacity for self-assembly into various nanostructures, a behavior influenced by the polymer's molecular weight and stereochemistry. rsc.org This inherent tendency for self-organization within mandelic acid-based structures suggests that a catalyst derived from this compound could participate in catalytic cycles involving assembly and disassembly. For instance, a catalyst could exist as an inactive, self-assembled aggregate in the absence of a substrate. The introduction of a substrate could trigger the disassembly of the aggregate into active monomeric or small oligomeric catalytic species. nih.govrsc.org After the reaction is complete, the catalyst could re-assemble, potentially facilitating its separation from the product. This type of cycle, responsive to the chemical environment, represents a sophisticated approach to controlling catalysis.

Other Catalytic Applications involving 3,5-Bis(trifluoromethyl)phenyl-Substituted Reagents

The 3,5-bis(trifluoromethyl)phenyl group is a key component in a variety of other catalytic reagents, most notably in boron-based catalysts. The strong electron-withdrawing nature of the trifluoromethyl groups significantly enhances the Lewis acidity of the boron center, leading to highly active catalysts.

Boron-Catalyzed Amidation and Esterification Reactions

Arylboronic acids bearing electron-withdrawing groups are highly effective catalysts for the direct amidation of carboxylic acids with amines. Among these, 3,5-bis(trifluoromethyl)phenylboronic acid stands out for its high catalytic activity. It facilitates the dehydration reaction, which is often carried out under azeotropic reflux conditions to remove water. This method is applicable to a wide range of substrates, including α-hydroxycarboxylic acids, and generally proceeds with high yields.

Similarly, these activated boronic acids can catalyze esterification reactions. Boric acid itself is known to selectively catalyze the esterification of α-hydroxycarboxylic acids. acs.org The use of more Lewis acidic arylboronic acids like 3,5-bis(trifluoromethyl)phenylboronic acid can enhance the reaction rate and expand the substrate scope.

Tris[3,5-bis(trifluoromethyl)phenyl]borane is an even more powerful Lewis acid. rsc.org While its primary applications are in areas like frustrated Lewis pair chemistry and hydroboration, its strong Lewis acidity makes it a potential, albeit highly reactive, catalyst for amidation and esterification reactions, particularly for less reactive substrates. rsc.org

Table 1: Boron-Catalyzed Amidation and Esterification Data

Derivatization and Functionalization Strategies

Synthesis of Mandelic Acid Amides and Esters

The conversion of the carboxylic acid moiety of 3,5-Bis(trifluoromethyl)mandelic acid into amides and esters is a fundamental functionalization strategy. These reactions are crucial for creating building blocks for pharmaceuticals, agrochemicals, and materials science.

Direct amidation, which involves the reaction of a carboxylic acid with an amine to form an amide bond with the elimination of water, is a highly atom-economical approach. mdpi.com The development of catalytic and solvent-free methods is a significant focus in green chemistry. While direct amidation often requires catalysts to proceed efficiently, thermal methods can also be employed. mdpi.com

A notable example of a solventless approach involves the direct amidation of stearic acid with 3,5-bis(trifluoromethyl)benzylamine (B151408), a structurally related amine. researchgate.net This reaction proceeds at 140°C without the need for any metal catalysts or special activation, demonstrating a practical, environmentally friendly method for creating amide bonds with the 3,5-bis(trifluoromethyl)phenyl moiety. researchgate.net Such methodologies are highly relevant for the amidation of this compound. The general mechanism for direct amidation often involves the activation of the carboxylic acid, which can be achieved through various reagents or catalysts, followed by nucleophilic attack by the amine. mdpi.comscispace.com

Table 1: Methodologies for Direct Amidation

| Method | Description | Key Features | Relevant Findings |

|---|---|---|---|

| Thermal, Solvent-Free | Reaction is driven by heat in the absence of a solvent. | Environmentally friendly, no catalyst required, simple procedure. | A metal- and catalyst-free direct amidation of stearic acid with 3,5-bis(trifluoromethyl)benzylamine was achieved at 140°C. researchgate.net |

| Catalytic | Uses a catalyst (e.g., boric acid derivatives, iron salts) to facilitate the reaction at lower temperatures. | Increased efficiency, milder conditions, broader substrate scope. | Boron-based catalysts have been shown to be effective for direct amidation reactions. mdpi.com Iron(III) catalysts have also been used, sometimes under solvent-free conditions. mdpi.com |

| Microwave-Assisted | Utilizes microwave irradiation to accelerate the reaction, often with a solid support like silica (B1680970) gel. | Rapid reaction times, enhanced yields. | Silica gel can act as a solid support and catalyst, with specific SiOH pairs believed to organize the reactants. mdpi.com |

Mandelic acid and its derivatives are important chiral building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.govnih.gov The trifluoromethyl group is a key feature in many modern active ingredients, known for enhancing properties like metabolic stability and binding affinity. researchgate.netnih.gov Consequently, derivatives of this compound are of significant interest.

In the agrochemical sector, a recent study focused on designing and synthesizing mandelic acid derivatives containing a 2-mercapto-1,3,4-thiazole moiety to combat citrus canker, a disease caused by the bacterium Xanthomonas citri subsp. citri (Xcc). nih.gov Certain derivatives were found to inhibit the bacterial Type III Secretion System (T3SS), a key virulence factor, without affecting bacterial viability, representing a promising anti-virulence strategy. nih.gov

For pharmaceutical applications, the core structure is valuable. For instance, 3,5-bis(trifluoromethyl)bromobenzene, a potential precursor to the mandelic acid, serves as an intermediate in the synthesis of neurokinin-1 (NK-1) receptor antagonists, which have applications in treating emesis and other disorders. google.com The synthesis of N-trifluoromethyl amides from carboxylic acid derivatives is another area of intense research, aiming to create novel structures for biological evaluation. nih.gov

Formation of Complex Derivatives

Beyond simple amides and esters, this compound can be incorporated into more complex molecular architectures, such as chiral auxiliaries, ligands for asymmetric catalysis, and nitrogen-containing heterocycles.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to guide a reaction stereoselectively. (S)-(+)-mandelic acid itself has been used as a chiral auxiliary in the asymmetric addition of nucleophiles to N-acyliminium ions. scielo.br The resulting diastereomers can be separated, and the auxiliary can be cleaved and recovered. scielo.br The 3,5-bis(trifluoromethyl) derivative, with its distinct electronic and steric properties, is a candidate for developing new, highly effective auxiliaries.

Furthermore, the 3,5-bis(trifluoromethyl)phenyl group is a common and highly effective substituent in the design of chiral ligands for asymmetric catalysis. Chiral phosphoric acids (CPAs) derived from axially chiral biphenols are powerful catalysts for a wide range of enantioselective transformations. nih.gov The synthesis of these catalysts often involves a Suzuki coupling step with (3,5-bis(trifluoromethyl)phenyl)boronic acid to introduce the bulky, electron-withdrawing groups that are crucial for high reactivity and selectivity. nih.gov Similarly, chiral-at-metal complexes featuring ligands with 3,5-bis(trifluoromethyl)phenyl substituents have demonstrated superiority in catalytic activity and enantioselectivity for various reactions. semanticscholar.org Mandelic acid derivatives can serve as starting materials for such ligands, incorporating the α-hydroxy acid functionality into the ligand scaffold. researchgate.net

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. researchgate.netd-nb.info The introduction of trifluoromethyl groups into these rings is a well-established strategy for modulating their biological activity. researchgate.netresearchgate.net

A particularly relevant synthetic pathway involves the use of 3′,5′-bis(trifluoromethyl)acetophenone, a direct precursor to this compound. This ketone can be reacted with substituted hydrazines to form a hydrazone intermediate. nih.gov Subsequent treatment with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) leads to cyclization, affording a pyrazole-4-carbaldehyde. nih.gov This aldehyde is a versatile intermediate that can be further modified, for example, through reductive amination with various anilines to produce a library of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole (B372694) derivatives. nih.gov Several compounds from this class have shown potent activity against drug-resistant Gram-positive bacteria. nih.gov

Table 2: Synthesis of a Pyrazole Derivative from a Precursor

| Step | Reactants | Reagent/Conditions | Product |

|---|---|---|---|

| 1 | 3′,5′-Bis(trifluoromethyl)acetophenone, 4-Hydrazinobenzoic acid | - | Hydrazone intermediate |

| 2 | Hydrazone intermediate | Vilsmeier-Haack reagent (POCl₃, DMF) | Pyrazole aldehyde |

| 3 | Pyrazole aldehyde, Substituted anilines | Reductive amination | Target pyrazole derivatives |

This synthetic route highlights a key method for incorporating the 3,5-bis(trifluoromethyl)phenyl moiety into a heterocyclic system. nih.gov

Analytical Derivatization for Enhanced Detection and Separation

The analysis of mandelic acid and its derivatives, particularly their enantiomeric separation, often requires derivatization to improve their chromatographic properties. mdpi.com Due to its high polarity and low volatility, mandelic acid is not suitable for direct analysis by gas chromatography (GC). mdpi.comnih.govmdpi.com Therefore, both the carboxyl and hydroxyl groups are typically derivatized (e.g., via esterification and acylation, respectively) to increase volatility and improve separation on chiral stationary phases. mdpi.comnih.govmdpi.com

For high-performance liquid chromatography (HPLC), derivatization can be used to enhance detection sensitivity. nih.govnih.gov This is especially true for mass spectrometry (MS) detection. Derivatizing agents can be chosen to introduce functionalities that ionize efficiently in the MS source or that produce a characteristic fragmentation pattern. nih.gov For instance, reagents containing bromine can be used to label carboxylic acids, as the distinctive isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) makes the derivatized molecule easily identifiable in a complex matrix. nih.gov

The enantioselective separation of mandelic acid derivatives is critical and can be achieved using various techniques. nih.gov Supercritical fluid chromatography (SFC) has been shown to offer faster and more efficient separation with better enantioselectivity compared to HPLC for some mandelic acid analogs. nih.gov Additionally, magnetic microspheres functionalized with β-cyclodextrin have been developed for the direct chiral separation of mandelic acid, showing preferential adsorption for one enantiomer over the other. researchgate.net

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-Bis(trifluoromethyl)benzylamine |

| 3,5-Bis(trifluoromethyl)bromobenzene |

| (3,5-Bis(trifluoromethyl)phenyl)boronic acid |

| 3′,5′-Bis(trifluoromethyl)acetophenone |

| Stearic acid |

| 2-Mercapto-1,3,4-thiazole |

| Phosphorus oxychloride |

Mechanistic and Kinetic Investigations

Probing Reaction Mechanisms in Catalytic Cycles

Chiral carboxylic acids, such as 3,5-bis(trifluoromethyl)mandelic acid, are valuable tools in asymmetric catalysis, acting as chiral Brønsted acid catalysts. rsc.orgresearchgate.net Their effectiveness lies in their ability to activate substrates and control the stereochemical outcome of a reaction. The presence of the two trifluoromethyl groups in this compound is expected to enhance its acidity, making it a more potent catalyst compared to unsubstituted mandelic acid. researchgate.net

Identification of Key Intermediates and Transition States

In a typical catalytic cycle involving a chiral Brønsted acid, the acid protonates a substrate, often an imine or a carbonyl compound, to form a reactive, electrophilic intermediate. nih.govnih.gov The chiral counterion, in this case, the 3,5-bis(trifluoromethyl)mandelate, then forms a chiral ion pair with the activated substrate. This ion pair is a key intermediate that dictates the stereochemical outcome of the reaction.

The transition state of the reaction involves the approach of a nucleophile to this chiral ion pair. The steric and electronic properties of the chiral counterion control the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer of the product. chinesechemsoc.org For this compound, the bulky and electron-deficient trifluoromethyl groups would play a crucial role in orienting the substrate and the incoming nucleophile in the transition state. While specific transition state models for this exact compound are not available, studies on related chiral phosphoric acids provide a general framework for understanding these interactions. rhhz.netthieme-connect.com

Role of Substrate Activation and Catalyst Regeneration

The primary role of this compound in a catalytic cycle is to act as a proton donor, thereby activating the substrate. The enhanced acidity due to the trifluoromethyl groups makes it a more effective activator of weakly basic substrates. researchgate.net Following the key bond-forming step, the chiral acid is regenerated by deprotonation of the product-catalyst complex, allowing it to enter a new catalytic cycle. The efficiency of catalyst regeneration is crucial for achieving high catalytic turnover.

In some catalytic systems, particularly those involving a co-catalyst, mandelic acid derivatives can play a more complex role. For instance, in a Michael addition reaction co-catalyzed by a secondary amine and (R)-mandelic acid, the mandelic acid is proposed to be involved in the protonation of the nitroolefin and the stabilization of key intermediates. researchgate.net It is reasonable to assume that this compound could perform a similar, and potentially more efficient, role due to its increased acidity.

Kinetic Studies of Transformation Processes

Kinetic studies are essential for understanding the efficiency and selectivity of a catalytic reaction. Such studies for reactions catalyzed by this compound would provide valuable insights into its performance as a catalyst.

Reaction Rate Determinations and Order Analysis

The rate of a reaction catalyzed by this compound would be expected to depend on the concentrations of the substrate, the nucleophile, and the catalyst itself. A detailed kinetic analysis would involve varying the concentration of each of these components to determine the reaction order with respect to each species. This information would help to elucidate the rate-determining step of the reaction. For instance, if the reaction is first-order in the catalyst, it would suggest that the catalyst is directly involved in the rate-determining step.

Table 1: Hypothetical Kinetic Data for a this compound Catalyzed Reaction

| Entry | [Substrate] (M) | [Nucleophile] (M) | [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.01 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.01 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.01 | 1.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.02 | 2.0 x 10⁻⁵ |

This table presents hypothetical data to illustrate how a kinetic analysis might be structured. The values are not based on experimental results for this compound.

Influence of Reaction Conditions on Pathway Selectivity

The selectivity of a reaction, particularly the enantioselectivity, is often highly dependent on the reaction conditions. For a reaction catalyzed by this compound, factors such as temperature, solvent, and the concentration of the catalyst could have a significant impact on the stereochemical outcome.

Lowering the reaction temperature often leads to higher enantioselectivity, as the energy difference between the diastereomeric transition states becomes more significant. The choice of solvent is also critical, as it can influence the solubility of the catalyst and the stability of the key intermediates and transition states. Non-polar solvents are often preferred in Brønsted acid catalysis to favor the formation of tight ion pairs, which can lead to better stereocontrol. rsc.org

Supramolecular Interactions in Solution and Solid State

The trifluoromethyl groups on the phenyl ring of this compound are expected to play a significant role in its supramolecular chemistry. Fluorine atoms can participate in various non-covalent interactions, including hydrogen bonding and halogen bonding, which can influence the packing of molecules in the solid state and their aggregation behavior in solution. tandfonline.comnih.gov

In the solid state, mandelic acid and its derivatives are known to form extensive hydrogen-bonding networks. acs.org The carboxylic acid and hydroxyl groups are the primary sites for these interactions. The presence of fluorine atoms can introduce additional C-H···F and F···F interactions, which can further stabilize the crystal lattice. tandfonline.com The study of halogenated mandelic acid derivatives has shown that these additional interactions can lead to a range of packing motifs. tandfonline.comresearchgate.net

In solution, the supramolecular behavior of this compound would be influenced by its ability to form aggregates through hydrogen bonding. The nature of the solvent would play a crucial role in modulating these interactions. In non-polar solvents, the formation of dimeric or higher-order aggregates is likely, which could have implications for its catalytic activity.

Table 2: Potential Supramolecular Interactions of this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | -COOH | -COOH |

| Hydrogen Bond | -OH | -COOH |

| Hydrogen Bond | -COOH | -OH |

| C-H···F Interaction | C-H (aromatic) | F-C |

| F···F Interaction | F-C | F-C |

This table outlines the potential non-covalent interactions that could be significant in the supramolecular assembly of this compound.

While specific research on the mechanistic and kinetic investigations of this compound is limited, its structural characteristics suggest that it is a promising candidate for use as a chiral Brønsted acid catalyst. The strong electron-withdrawing trifluoromethyl groups are expected to enhance its acidity and influence its catalytic activity and supramolecular behavior. Further experimental and computational studies are needed to fully elucidate the reaction mechanisms, kinetic profiles, and supramolecular chemistry of this intriguing compound. Such studies would undoubtedly contribute to the broader understanding of organocatalysis and the rational design of new and more efficient catalytic systems.

Self-Aggregation of Catalysts and Substrate-Catalyst Complex Formation

The catalytic activity and stereoselectivity of organocatalysts are profoundly influenced by their behavior in solution, including phenomena such as self-aggregation and the formation of complexes with substrates. For catalysts bearing the 3,5-bis(trifluoromethyl)phenyl moiety, these aspects are of particular interest due to the strong electron-withdrawing nature and steric bulk of the trifluoromethyl groups, which can drive specific intermolecular interactions.

While direct and extensive research on the self-aggregation of this compound as a catalyst is not widely documented in publicly available literature, insights can be drawn from the structural analysis of closely related compounds. For instance, a study on 3,5-bistrifluoromethylhydrocinnamic acid, which shares the same substituted phenyl group, revealed the formation of a key supramolecular motif in its crystal structure: a centrosymmetric dimer formed through O-H∙∙∙O hydrogen bonds between the carboxylic acid groups. mdpi.com This dimerization is a fundamental form of self-aggregation. The study calculated the total interaction energy for this dimer to be significant, indicating a strong propensity for this pairing. mdpi.com It is highly probable that this compound exhibits similar hydrogen-bonded dimer formation in solution, which could have significant implications for its catalytic behavior.

The formation of such dimers can lead to what is known as a nonlinear effect in asymmetric catalysis. This effect describes a scenario where the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the catalyst. The formation of homochiral (R-R or S-S) and heterochiral (R-S) dimers with different stabilities and catalytic activities is a common cause of such nonlinearities. The 3,5-bis(trifluoromethyl)phenyl groups can further influence these interactions through dipole-dipole forces and fluorine-involved hydrogen bonds.

Regarding substrate-catalyst complex formation, the 3,5-bis(trifluoromethyl)phenyl group is a well-established motif in the design of hydrogen-bond donors for organocatalysts, such as in Schreiner's thiourea (B124793) catalysts. researchgate.net These catalysts are known for their ability to activate substrates and stabilize transition states through the formation of double hydrogen bonds. researchgate.net By analogy, it is expected that this compound would act as a Brønsted acid catalyst, activating electrophilic substrates through protonation or hydrogen bonding. The formation of a complex between the mandelic acid and a substrate would be the initial step in such a catalytic cycle.

Detailed kinetic investigations quantifying the association and dissociation constants for substrate-catalyst complexes of this compound are not extensively reported. However, kinetic studies on the oxidation of mandelic acid itself by various reagents have been performed, indicating that the reaction rates are dependent on the concentrations of both the mandelic acid and the oxidizing agent, which is consistent with the formation of an intermediate complex. journalofchemistry.org

The table below summarizes the interaction energies for the dimer formation of a structurally related compound, providing an insight into the potential self-aggregation behavior of this compound.

| Interacting Molecular Pair | Total Interaction Energy (E_tot) [kJ/mol] | Type of Interaction | Reference |

| Hydrogen-bonded dimer of 3,5-bistrifluoromethylhydrocinnamic acid | -67.9 | O-H∙∙∙O hydrogen bonding | mdpi.com |

This data is for 3,5-bistrifluoromethylhydrocinnamic acid and is presented here as a relevant model for the potential self-aggregation of this compound through dimerization.

Further research focusing specifically on the solution-phase behavior of this compound is necessary to fully elucidate the kinetics of its self-aggregation and the formation of complexes with various substrates, which would in turn allow for a more precise understanding of its catalytic mechanism and the optimization of its use in organic synthesis.

Advanced Analytical Techniques for Characterization and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3,5-Bis(trifluoromethyl)mandelic acid in solution. One- and two-dimensional NMR experiments, along with the analysis of different nuclei (¹H, ¹³C, ¹⁹F), provide a complete picture of the molecule's connectivity and electronic environment.

One-dimensional NMR provides fundamental structural information.

¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aromatic and aliphatic protons. The aromatic region typically displays two signals corresponding to the protons on the 3,5-disubstituted phenyl ring. The proton at the 4-position usually appears as a singlet, while the two equivalent protons at the 2- and 6-positions also produce a singlet or a finely split multiplet. researchgate.net The methine proton (α-H) on the chiral carbon gives a signal whose chemical shift is sensitive to its electronic environment. The carboxylic acid and hydroxyl protons often appear as broad, exchangeable singlets.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon atoms. Key signals include those for the carboxyl carbon (COOH), the methine carbon (CH-OH), and the aromatic carbons. The trifluoromethyl (CF₃) groups exert a strong electron-withdrawing effect, influencing the chemical shifts of the aromatic carbons. A characteristic feature is the carbon-fluorine coupling; the CF₃ carbon appears as a quartet due to coupling with the three fluorine atoms, and the aromatic carbons directly bonded to the CF₃ groups (C3 and C5) also exhibit quartet splitting. researchgate.net

¹⁹F NMR: The ¹⁹F NMR spectrum offers a simple and powerful method for confirming the presence and purity of the compound. Due to the equivalence of the two trifluoromethyl groups, the spectrum typically shows a single, sharp singlet. rsc.orgspectrabase.com The chemical shift of this signal is characteristic of CF₃ groups attached to a phenyl ring. colorado.edunih.gov

Two-dimensional (2D) NMR techniques are employed to establish definitive correlations between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu While limited in this specific molecule due to the isolated spin systems, it would confirm the absence of coupling between the aromatic protons and the α-proton.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). libretexts.orgyoutube.comcolumbia.edu It is used to definitively assign the signals for the α-carbon and the aromatic C-H carbons by correlating them with their respective, already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range connectivity by detecting correlations between protons and carbons over two to three bonds (and sometimes four). libretexts.orgcolumbia.edu This is particularly useful for assigning quaternary (non-protonated) carbons. For instance, correlations would be expected from the aromatic protons at positions 2 and 6 to the carbons at C1, C3, C4, and C5, confirming the substitution pattern.

Table 1: Expected NMR Data for this compound

| Nucleus | Signal Type | Expected Chemical Shift (ppm) | Key Features & Correlations |

|---|---|---|---|

| ¹H | Aromatic (H-2, H-6) | ~8.0-8.4 | Singlet, correlates to C-1, C-3, C-4, C-5 in HMBC. |

| Aromatic (H-4) | ~7.8-8.1 | Singlet, correlates to C-2, C-3, C-5, C-6 in HMBC. | |

| Methine (α-H) | ~5.2-5.5 | Singlet, correlates to α-C in HSQC; correlates to C-1, C-2, C-6, and COOH in HMBC. | |

| Hydroxyl/Carboxyl (OH) | Broad, variable | Exchangeable with D₂O. | |

| ¹³C | Carboxyl (COOH) | ~170-180 | Quaternary carbon. |

| Aromatic (C-1) | ~140-145 | Quaternary carbon. | |

| Aromatic (C-3, C-5) | ~130-135 | Quartet (J ≈ 33 Hz) due to ²J(C,F) coupling. | |

| Aromatic (C-2, C-6) | ~125-130 | Correlates with H-2, H-6 in HSQC. | |

| Aromatic (C-4) | ~122-126 | May appear as a multiplet due to smaller long-range C-F coupling. Correlates with H-4 in HSQC. | |

| Trifluoromethyl (CF₃) | ~123 | Quartet (J ≈ 270 Hz) due to ¹J(C,F) coupling. | |

| Methine (α-C) | ~70-75 | Correlates with α-H in HSQC. | |

| ¹⁹F | Trifluoromethyl (CF₃) | ~ -63 | Sharp singlet. |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Low-temperature NMR spectroscopy is a powerful technique for studying dynamic processes and characterizing thermally unstable intermediates. By slowing down molecular motions and exchange processes that are rapid on the NMR timescale at room temperature, distinct signals for different conformers or interacting species can be resolved.

For this compound, potential applications include the study of hydrogen-bonded dimers. At room temperature, the rapid exchange between monomeric and dimeric forms results in averaged NMR signals. At low temperatures, it might be possible to observe separate signals for the protons and carbons involved in the hydrogen-bonding interface, providing direct evidence and structural details of the dimer. Furthermore, when this acid is used as a chiral resolving agent, it forms transient diastereomeric complexes (e.g., with chiral amines or alcohols). Low-temperature NMR could "freeze" these complexes, allowing for the detailed structural characterization of their non-covalent interactions and the elucidation of the mechanism of chiral recognition.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that provides information on the molecular weight and elemental composition of a molecule. For studying higher-order structures, soft ionization techniques are particularly valuable.

Electrospray ionization mass spectrometry (ESI-MS) is exceptionally well-suited for the study of non-covalent interactions because it is a "soft" ionization method that can transfer intact, weakly-bound complexes from solution into the gas phase for mass analysis. scholaris.canih.govnih.gov This capability is crucial for investigating the supramolecular chemistry of this compound.

A primary application is the characterization of the hydrogen-bonded dimers that carboxylic acids readily form. In an ESI-MS experiment, it would be possible to observe not only the protonated monomer [M+H]⁺ but also the protonated dimer [2M+H]⁺, providing direct confirmation of dimerization in solution. researchgate.net This technique allows for the determination of the stoichiometry of non-covalent complexes with high accuracy. nih.govresearchgate.net When this compound interacts with another molecule, such as a substrate in a resolution experiment, ESI-MS can be used to detect the resulting non-covalent complex, [M+Substrate+H]⁺, and even to perform quantitative studies to estimate binding affinities through titration experiments. scispace.com The gentleness of the ESI process ensures that these fragile assemblies are preserved for detection. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is highly effective for identifying functional groups and studying intermolecular forces, especially hydrogen bonding.

Infrared (IR) spectroscopy is fundamental for identifying the key functional groups within this compound. youtube.com The most diagnostic absorptions are those of the carboxylic acid group. The carbonyl (C=O) stretching vibration typically appears as a strong, sharp band. libretexts.org The hydroxyl (O-H) stretch of the carboxyl group is particularly informative; in the presence of strong hydrogen bonding to form a dimer, this absorption becomes an extremely broad and intense band spanning from approximately 2500 to 3300 cm⁻¹, which often overlaps with the C-H stretching region. vscht.czlibretexts.org This broadening is a classic indicator of carboxylic acid dimerization. Other important signals include strong, intense absorptions corresponding to the C-F stretching modes of the trifluoromethyl groups.

Raman spectroscopy provides complementary information. While C=O stretches are also visible in Raman spectra, non-polar bonds often give stronger signals. The symmetric stretching of the aromatic ring and the C-CF₃ bonds would be readily observable. A significant advantage of Raman spectroscopy is its low interference from water, making it suitable for studying the compound in aqueous media. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to provide a complete assignment of the observed vibrational modes. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity/Appearance |

|---|---|---|---|

| Carboxyl O-H | Stretch | 2500 - 3300 | Very Broad, Strong |

| Aliphatic/Aromatic C-H | Stretch | 2850 - 3100 | Medium |

| Carbonyl C=O | Stretch (Dimer) | 1700 - 1725 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| C-F | Stretch | 1100 - 1350 | Very Strong, Multiple Bands |

| C-O | Stretch | 1200 - 1320 | Medium |

| O-H | Bend | 910 - 950 | Broad, Medium |

X-ray Diffraction Studies

X-ray diffraction (XRD) is a cornerstone analytical technique in solid-state chemistry, providing unparalleled insight into the three-dimensional arrangement of atoms and molecules in a crystalline solid. This method is indispensable for confirming molecular structures, determining stereochemistry, and analyzing the physical properties of crystalline materials. For a chiral molecule like this compound, XRD techniques are crucial for a complete structural and physicochemical characterization.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the precise three-dimensional structure of a molecule. The technique involves irradiating a single, high-quality crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

For this compound, which is a chiral compound, SC-XRD would be the gold standard for unambiguously determining its absolute configuration . By analyzing the anomalous dispersion effects from the atoms in the crystal, particularly the oxygen and fluorine atoms, crystallographers can establish the true spatial arrangement of the substituents around the chiral center (the alpha-carbon). This method resolves any ambiguity between the (R)- and (S)-enantiomers.

Furthermore, SC-XRD analysis would provide a wealth of information about the crystal packing . This includes:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.

Intermolecular Interactions: A detailed map of the non-covalent forces that hold the crystal lattice together. In the case of this compound, this would primarily involve hydrogen bonding from the carboxylic acid and hydroxyl groups. The analysis would reveal intricate hydrogen-bonding networks, such as the common carboxylic acid dimers, and other potential interactions involving the trifluoromethyl groups.

If such a study were performed, the crystallographic data would typically be presented in a table similar to the hypothetical example below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₆F₆O₃ |

| Formula Weight | 288.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/unit cell) | 2 |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

Note: The values in this table are placeholders and purely illustrative of the data format.

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Transformations

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of tiny, randomly oriented crystallites is used. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase.

This technique is the primary tool for investigating polymorphism , which is the ability of a compound to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and stability. For a pharmaceutical intermediate or active ingredient, identifying and controlling polymorphism is critical.

A PXRD study of this compound would involve:

Screening for Polymorphs: Crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) to induce the formation of different solid forms.

Characterization: Analyzing each solid form by PXRD to see if its diffraction pattern is unique. Each unique pattern would represent a different polymorph.

Phase Transformation Studies: Using variable-temperature PXRD (VT-PXRD) to monitor changes in the crystal structure as the sample is heated or cooled. This can identify the temperatures at which one polymorph converts into another (phase transformations ) and can help establish the thermodynamic stability relationship between different forms.

The findings from a PXRD study are typically presented as a diffractogram, plotting diffraction intensity against the diffraction angle (2θ). A data table summarizing the characteristic peaks for each identified polymorph would also be generated.

Hypothetical PXRD Peak Data for Two Polymorphs of this compound

| Form I: 2θ (°) | Form II: 2θ (°) |

|---|---|

| Peak 1 Value | Peak 1 Value |

| Peak 2 Value | Peak 2 Value |

| Peak 3 Value | Peak 3 Value |

| Peak 4 Value | Peak 4 Value |

Note: The values in this table are placeholders and purely illustrative of the data format.

Integration into Advanced Materials and Supramolecular Architectures

Chiral Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks are at the forefront of materials science, with applications ranging from gas storage to catalysis and separation. The use of chiral ligands is crucial for inducing chirality in the resulting framework, a prerequisite for enantioselective applications.

Impact of Substituents on Coordination Modes and Crystal Packing

The two trifluoromethyl (CF₃) groups on the phenyl ring of 3,5-bis(trifluoromethyl)mandelic acid are expected to have a profound impact on its coordination behavior and the resulting crystal packing. The strong electron-withdrawing nature of the CF₃ groups can influence the acidity of the carboxylic acid and the electronic properties of the aromatic ring. This, in turn, can affect the coordination mode of the ligand with metal centers.

Supramolecular Assemblies for Enantioselective Applications

Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent intermolecular forces. Chiral supramolecular assemblies are of particular interest for their ability to perform enantioselective recognition and separation.

Chiral Recognition in Porous Materials

Porous materials, such as MOFs and certain CPs, can offer a platform for enantioselective recognition if they possess chiral cavities or channels. The incorporation of a chiral ligand like this compound is a key strategy to impart chirality to these materials. The chiral environment within the pores could then selectively interact with one enantiomer of a racemic guest molecule over the other, leading to separation. The trifluoromethyl groups could enhance this selectivity by providing additional interaction sites and by modifying the shape and size of the pores.

Despite the clear potential, there are no specific reports of this compound being used to create porous supramolecular assemblies for the express purpose of enantioselective recognition. Research in this area would involve synthesizing the porous material and then testing its ability to differentiate between enantiomers of various chiral molecules, for which no data is currently available.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability

The pursuit of green and sustainable chemical manufacturing has spurred research into novel synthetic routes for 3,5-bis(trifluoromethyl)mandelic acid that prioritize atom economy and minimize environmental impact. jocpr.com Traditional synthesis methods for mandelic acid and its derivatives often involve hazardous reagents like cyanide, leading to significant waste and safety concerns. nih.gov Consequently, the development of cleaner, more efficient biocatalytic and chemocatalytic strategies is a key focus.

Biocatalysis, in particular, offers a promising avenue for the sustainable production of chiral α-hydroxy acids. researchgate.net Researchers are exploring the use of engineered enzymes and whole-cell systems to achieve high enantioselectivity and yield under mild, aqueous conditions. nih.govnih.gov Multi-enzyme cascades are being designed to convert simple, renewable feedstocks like glucose or glycerol directly into chiral mandelic acid derivatives, representing a significant leap towards sustainable manufacturing. nih.gov

Key strategies for enhancing the sustainability of this compound synthesis include:

Biocatalytic Deracemization: Employing enzyme cascades that combine racemization of the starting material with enantioselective oxidation and stereoselective reductive amination. uga.edu

Engineered Microorganisms: Developing microbial strains that can perform multi-step syntheses, converting simple carbon sources into the final product. nih.gov

Solvent-Free and Catalyst-Free Conditions: Investigating reactions that proceed under solventless conditions, such as direct amidation, which reduces solvent waste and simplifies purification. mdpi.com

| Synthetic Approach | Key Features | Advantages | Challenges |

|---|---|---|---|

| Multi-Enzyme Cascades | Uses a series of enzymes to convert simple feedstocks (e.g., glucose) to the final product in one pot. nih.gov | High atom economy, uses renewable resources, mild reaction conditions. nih.gov | Enzyme stability and compatibility, complex pathway engineering. |

| Whole-Cell Biocatalysis | Utilizes genetically modified microorganisms (e.g., Pseudomonas sp., E. coli) to perform specific enantioselective transformations. researchgate.netnih.gov | High enantioselectivity, avoids use of toxic reagents, can operate in aqueous media. nih.govnih.gov | Substrate and product inhibition, optimization of fermentation conditions. |

| Solvent-Free Synthesis | Reactions are conducted in the absence of a solvent, often at elevated temperatures (e.g., direct amidation). mdpi.com | Reduced solvent waste, simplified purification, potentially higher reaction rates. mdpi.com | Limited to thermally stable reactants, potential for side reactions at high temperatures. |

Exploration of Expanded Catalytic Applications in Flow Chemistry and Industrial Processes

The unique electronic and steric properties of this compound and its derivatives make them attractive candidates for use as chiral catalysts or ligands in a variety of chemical transformations. The integration of these catalysts into continuous flow systems is a promising direction for industrial applications, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. mdpi.comnih.gov

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. nih.gov For catalytic processes, flow reactors can facilitate catalyst recycling, reduce catalyst loading, and allow for the safe handling of hazardous reagents and intermediates. mdpi.com

Future research in this area will likely focus on:

Immobilization of Catalysts: Developing robust methods for immobilizing this compound-based catalysts onto solid supports for use in packed-bed reactors. This simplifies product purification and allows for continuous operation.